![molecular formula C11H11NO3S B2667491 3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008645-20-2](/img/structure/B2667491.png)

3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

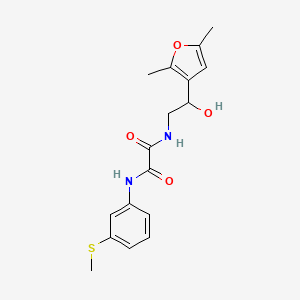

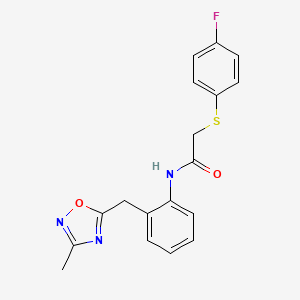

The compound “3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a bicyclic hexane ring, and a thiophene ring. The thiophene ring is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized from alcohols, aldehydes, or ketones . Bicyclic compounds can be synthesized through various methods, including annulation reactions .Molecular Structure Analysis

Carboxylic acids have a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution reactions . They can be converted into acid chlorides, acid anhydrides, esters, and amides under the right conditions .Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding .Aplicaciones Científicas De Investigación

Odor Detection and Food Chemistry

Research on mixtures of homologous carboxylic acids, such as acetic, butyric, hexanoic, and octanoic acids, explores their detection probabilities and interactions with other odorants. This study illuminates the complex interplay between carboxylic acids and other compounds in food chemistry and odor perception, which could have implications for flavor science and food technology (Miyazawa et al., 2009).

Environmental and Health Monitoring

The study of environmental exposure to carboxylic acid esters, such as the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), contributes to understanding human exposure to synthetic compounds and their potential health implications. This research is vital for environmental health monitoring and the development of safer chemical alternatives (Silva et al., 2013).

Diagnostic Imaging and Cancer Research

The synthesis and evaluation of radiolabeled carboxylic acids, like 1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors, highlight the role of carboxylic acids in developing diagnostic tools for cancer research. These compounds help visualize malignancies and assess the effectiveness of treatments, contributing to advancements in oncology (Shoup et al., 1999).

Chemical and Environmental Toxicology

Research on the biodistribution and radiation dosimetry of synthetic amino acid analogs, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC), informs the safety and efficacy of these compounds in medical imaging. Such studies are crucial for understanding the environmental and biological impacts of novel synthetic compounds, guiding the development of safe and effective diagnostic agents (Nye et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(8-2-1-3-16-8)12-5-6-4-7(6)9(12)11(14)15/h1-3,6-7,9H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMANSFIKWZMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C(=O)C3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)

![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)